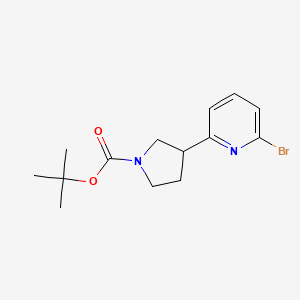![molecular formula C13H20N2O2 B1464268 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol CAS No. 1178507-77-1](/img/structure/B1464268.png)
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
概要
説明
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group at the 2-position and a piperazine moiety at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Formylation: The 2-ethoxyphenol undergoes formylation to introduce a formyl group at the 6-position.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with piperazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine moiety.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-Methoxy-6-[(piperazin-1-yl)methyl]phenol
- 2-Ethoxy-4-[(piperazin-1-yl)methyl]phenol
- 2-[(Piperazin-1-yl)methyl]phenol
Uniqueness
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is unique due to the specific positioning of the ethoxy and piperazine groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles compared to similar compounds.
特性
IUPAC Name |
2-ethoxy-6-(piperazin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCCBWVQULKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
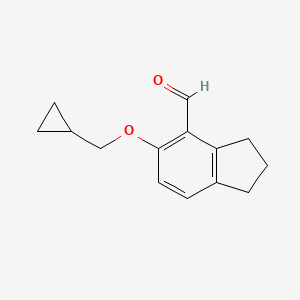
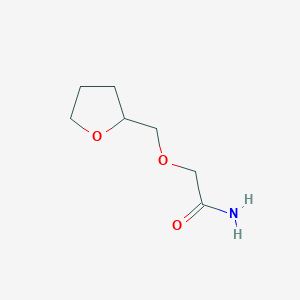
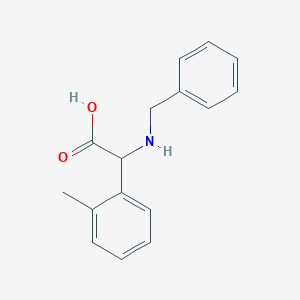
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B1464196.png)
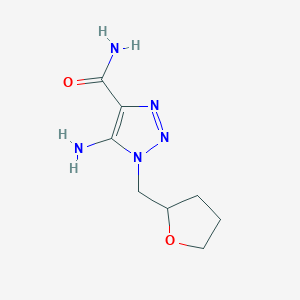
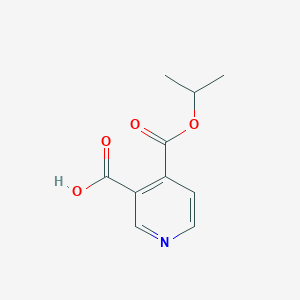

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
